molecular formula C26H35ClN4O3S2 B6527214 4-(azepane-1-sulfonyl)-N-[3-(dimethylamino)propyl]-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide hydrochloride CAS No. 1135235-47-0

4-(azepane-1-sulfonyl)-N-[3-(dimethylamino)propyl]-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide hydrochloride

Cat. No.: B6527214
CAS No.: 1135235-47-0
M. Wt: 551.2 g/mol
InChI Key: FDAWSKYJZLUZMH-UHFFFAOYSA-N
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Description

This compound is a benzamide derivative featuring a 6-methyl-1,3-benzothiazol-2-yl moiety linked to a 4-(azepane-1-sulfonyl)benzoyl group, with a dimethylaminopropyl side chain. The hydrochloride salt form enhances solubility for pharmacological applications. Structurally, it combines a sulfonamide-linked azepane ring (a 7-membered saturated heterocycle) and a benzothiazole scaffold, both associated with bioactivity in medicinal chemistry. The benzothiazole core is notable for its role in kinase inhibition and anticancer activity, while the azepane sulfonyl group may influence metabolic stability and target binding .

Properties

IUPAC Name

4-(azepan-1-ylsulfonyl)-N-[3-(dimethylamino)propyl]-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H34N4O3S2.ClH/c1-20-9-14-23-24(19-20)34-26(27-23)30(18-8-15-28(2)3)25(31)21-10-12-22(13-11-21)35(32,33)29-16-6-4-5-7-17-29;/h9-14,19H,4-8,15-18H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDAWSKYJZLUZMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)N(CCCN(C)C)C(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCCCC4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H35ClN4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

551.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-(azepane-1-sulfonyl)-N-[3-(dimethylamino)propyl]-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide hydrochloride is a complex organic molecule with significant potential in medicinal chemistry. Its unique structural features, including an azepane ring and sulfonamide group, suggest diverse biological activities, particularly in the realms of anticancer and antimicrobial properties.

Chemical Structure and Properties

The compound's molecular formula is C25H32ClN4O3SC_{25}H_{32}ClN_{4}O_{3}S, with a molecular weight of approximately 555.1 g/mol. The presence of functional groups such as sulfonamide and benzothiazole may contribute to its interaction with biological targets, influencing its pharmacological profile.

PropertyValue
Molecular FormulaC25H32ClN4O3SC_{25}H_{32}ClN_{4}O_{3}S
Molecular Weight555.1 g/mol
CAS Number1135236-08-6

Biological Activity Overview

Research indicates that compounds structurally related to benzothiazole exhibit a range of biological activities, including:

  • Antitumor Activity : Compounds with similar structures have shown potential in inhibiting tumor cell proliferation. For instance, studies have highlighted the effectiveness of benzothiazole derivatives against various cancer cell lines, suggesting that the target compound may exhibit similar properties .
  • Antimicrobial Properties : The compound's sulfonamide group is known for its antibacterial activity. Preliminary studies indicate that related compounds demonstrate moderate to strong activity against bacterial strains such as Salmonella typhi and Bacillus subtilis .

The biological activity of this compound is likely mediated through several mechanisms:

  • Receptor Binding : The compound may interact with specific receptors or enzymes involved in cancer pathways. Understanding these interactions is essential for elucidating its mechanism of action .
  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes such as acetylcholinesterase and urease, which could be relevant for the target compound's pharmacodynamics .

Antitumor Studies

Recent studies have evaluated the antitumor efficacy of benzothiazole derivatives, where compounds demonstrated significant cytotoxicity against various cancer cell lines. For example, a study reported IC50 values indicating high potency against lung cancer cell lines (HCC827 and NCI-H358), suggesting that the target compound may also possess similar antitumor effects .

Antimicrobial Screening

A comparative analysis of related sulfonamide compounds revealed varying degrees of antibacterial activity. The target compound's sulfonamide moiety is hypothesized to enhance its efficacy against Gram-positive and Gram-negative bacteria .

Comparison with Similar Compounds

Table 1: Structural and Functional Group Comparison

Compound Name Benzothiazole Substituent Sulfonyl-Linked Group Side Chain Molecular Formula Molecular Weight
Target Compound 6-methyl Azepane-1-sulfonyl 3-(dimethylamino)propyl C₂₅H₃₂ClN₅O₃S₂ 574.2*
N-(2-(dimethylamino)ethyl)-N-(6-ethoxybenzo[d]thiazol-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide hydrochloride 6-ethoxy 4-methylpiperidin-1-sulfonyl 2-(dimethylamino)ethyl C₂₆H₃₅ClN₄O₄S₂ 567.2
4-(azepan-1-ylsulfonyl)-N-(4,6-dimethoxy-1,3-benzothiazol-2-yl)benzamide 4,6-dimethoxy Azepane-1-sulfonyl None (direct benzamide linkage) C₂₁H₂₃N₃O₅S₂ 485.5

*Estimated based on formula C₂₅H₃₂ClN₅O₃S₂.

Key Observations :

  • Sulfonyl Group Variations : Replacing azepane with 4-methylpiperidine (as in ) introduces conformational rigidity, which could alter binding kinetics to sulfonyl-sensitive targets like ATP-binding pockets.
  • Side Chain Differences: The 3-(dimethylamino)propyl chain in the target compound provides a longer spacer than the 2-(dimethylamino)ethyl group in , possibly improving interactions with charged residues in enzymatic pockets.

Spectroscopic and Physicochemical Properties

While explicit data (e.g., NMR, melting point) for the target compound are unavailable in the provided evidence, structural parallels allow inferences:

  • NMR Profiles : Analogous to ’s methodology, regions of divergence in NMR spectra (e.g., chemical shifts near the azepane sulfonyl or benzothiazole methyl groups) would highlight substituent-induced electronic effects. For instance, the 6-methyl group on benzothiazole would deshield adjacent protons compared to 6-ethoxy or dimethoxy analogs .
  • Solubility : The hydrochloride salt form suggests aqueous solubility >10 mg/mL (typical for ionic derivatives), contrasting with neutral analogs like the 4,6-dimethoxy derivative , which likely require organic solvents for dissolution.

Bioactivity Implications

  • Kinase Inhibition : The benzothiazole-azpane sulfonyl scaffold resembles inhibitors of tyrosine kinases (e.g., EGFR), where the sulfonyl group stabilizes interactions with the hinge region .
  • Antimicrobial Potential: Benzothiazoles with sulfonamide linkages exhibit activity against Gram-positive bacteria; the dimethylamino side chain may enhance uptake across bacterial membranes .

Q & A

Q. Q1. What are the recommended synthetic routes for synthesizing this compound, and how can reaction conditions (e.g., solvent, temperature) be optimized?

Methodological Answer: The synthesis of this compound involves multi-step reactions, including sulfonylation of the azepane ring, benzamide coupling, and final hydrochlorination. Key steps include:

Sulfonylation : React azepane with a sulfonyl chloride derivative under anhydrous conditions (e.g., dichloromethane, 0–5°C) to form the azepane-1-sulfonyl intermediate .

Benzamide Coupling : Use a coupling agent like EDCI/HOBt to link the sulfonyl intermediate to the 6-methylbenzothiazole moiety. Optimize solvent polarity (e.g., DMF or THF) and temperature (room temperature to 60°C) to minimize side reactions .

Hydrochlorination : Treat the free base with HCl gas in ethanol to form the hydrochloride salt. Monitor pH to ensure complete protonation .
Optimization Tips :

  • Use TLC or HPLC to track reaction progress .
  • Adjust stoichiometry of dimethylaminopropylamine to ensure complete substitution .

Q. Q2. How should researchers handle and store this compound to ensure stability during experiments?

Methodological Answer:

  • Storage : Store at -20°C in airtight, light-resistant containers under inert gas (e.g., argon) to prevent hygroscopic degradation and oxidation .
  • Handling : Use gloves and fume hoods to avoid dermal exposure. Dissolve in DMSO or ethanol for biological assays, ensuring concentrations ≤10 mM to prevent precipitation .
  • Stability Testing : Perform accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) and monitor via HPLC for purity changes .

Advanced Research Questions

Q. Q3. What analytical strategies are critical for resolving structural ambiguities (e.g., regioisomerism) in this compound?

Methodological Answer:

  • NMR Analysis :
    • Use ¹H-¹³C HMBC to confirm connectivity between the benzothiazole and dimethylaminopropyl groups.
    • NOESY can distinguish regioisomers by spatial proximity of protons in the azepane and benzamide moieties .
  • Mass Spectrometry : High-resolution MS (HRMS) with ESI+ ionization validates molecular formula and detects sulfonyl group fragmentation patterns .
  • X-ray Crystallography : If crystals are obtainable, this provides definitive proof of stereochemistry and crystal packing effects .

Q. Q4. How can researchers design in vitro assays to evaluate this compound’s biological activity, considering its structural complexity?

Methodological Answer:

  • Target Selection : Prioritize kinases or GPCRs due to the benzothiazole and sulfonamide motifs, which are common in inhibitors .
  • Assay Design :
    • Fluorescence Polarization : Use labeled ATP analogs to measure binding affinity to kinase targets.
    • Cell-Based Assays : Employ HEK293 or CHO cells transfected with target receptors; normalize activity using a reference antagonist (e.g., staurosporine for kinases) .
  • Control for Off-Target Effects : Include counterscreens against related enzymes (e.g., PDEs) to assess selectivity .

Q. Q5. What computational methods are suitable for studying this compound’s interaction with biological targets?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding poses in ATP-binding pockets. Parameterize the sulfonyl group’s partial charges using DFT calculations .
  • MD Simulations : Run 100-ns simulations in explicit solvent (e.g., TIP3P water) to analyze conformational stability of the dimethylaminopropyl chain .
  • SAR Analysis : Combine docking results with experimental IC₅₀ values to identify critical substituents (e.g., azepane ring size) for potency .

Q. Q6. How can researchers address discrepancies in biological activity data across different experimental models?

Methodological Answer:

  • Source Validation : Confirm compound purity (≥98% via HPLC) and solubility across models (e.g., PBS vs. cell media) .
  • Model-Specific Factors :
    • Account for differences in membrane permeability (e.g., use Caco-2 cells for intestinal absorption studies).
    • Adjust assay pH to reflect physiological conditions (pH 7.4) if the compound has ionizable groups .
  • Data Normalization : Use Z-factor or strictly standardized mean difference (SSMD) to quantify assay robustness .

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